What are the physicochemical properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol?
What are the physicochemical properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol?
An In-depth Technical Guide to the Physicochemical Properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS)
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Palmitoyl-2-oleoyl-3-stearoylglycerol (POS), a prominent asymmetrical triacylglycerol (TAG). As a primary component of cocoa butter, the physical behavior of POS is of significant interest in the food industry, particularly concerning the quality and stability of chocolate.[1][2][3] Furthermore, its characteristics as a lipid offer potential applications in the pharmaceutical sciences, notably in the design of lipid-based drug delivery systems. This document collates essential quantitative data on its thermal, crystalline, and solubility properties, details the experimental methodologies used for their characterization, and presents logical workflows and transition pathways to aid in research and development.
Introduction
1-Palmitoyl-2-oleoyl-3-stearoylglycerol, also known by its abbreviation POS or TG(16:0/18:1/18:0), is a triacylglycerol molecule featuring three different fatty acid chains esterified to a glycerol (B35011) backbone: palmitic acid (a saturated C16 acid) at the sn-1 position, oleic acid (a monounsaturated C18 acid) at the sn-2 position, and stearic acid (a saturated C18 acid) at the sn-3 position.[1][2] This specific asymmetrical structure dictates its unique and complex physical properties, most notably its rich polymorphism. Understanding these properties is crucial for controlling crystal formation in food products—where it is linked to the "bloom" defect in chocolate—and for formulating stable lipid-based excipients in drug development.[4][5]
General Physicochemical Properties
The fundamental identifiers and properties of POS are summarized below.
| Property | Value | Reference |
| IUPAC Name | [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | [6] |
| Synonyms | POS, 1-Palmitin-2-Olein-3-Stearin, TG(16:0/18:1/18:0), 2-Oleopalmitostearin | [1][2][6][7] |
| CAS Number | 2190-27-4 | [1][2][4][7][8] |
| Molecular Formula | C₅₅H₁₀₄O₆ | [1][2][4][7][9] |
| Molecular Weight | 861.41 g/mol | [1][2][8] |
| Physical Form | Solid at room temperature | [1][10] |
Computed Physicochemical Properties
A range of physicochemical properties for POS has been determined through computational modeling. These values are useful for predicting the behavior of the molecule in various environments.
| Property | Value | Reference |
| Density | 0.915 g/cm³ | [7] |
| Boiling Point | 800.3 °C at 760 mmHg | [7] |
| Flash Point | 297.3 °C | [7] |
| Vapor Pressure | 1.26 x 10⁻²⁵ mmHg at 25 °C | [7] |
| LogP | 17.76 | [7] |
| XLogP3 | 23.2 | [6][7][9] |
| Hydrogen Bond Acceptors | 6 | [7] |
| Rotatable Bond Count | 53 | [7] |
Solubility
POS is a highly hydrophobic molecule, rendering it insoluble in aqueous solutions but soluble in various organic solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [4] |
| Chloroform | Slightly Soluble | [1][2][7] |
| Methanol | Slightly Soluble | [1][2] |
| Ethyl Acetate | Slightly Soluble | [7][10] |
Thermal Properties and Polymorphism
Like many triacylglycerols, POS exhibits complex polymorphism, meaning it can crystallize into multiple different crystal forms, each with distinct thermal properties. The most well-characterized polymorphs are three triclinic (β) forms. The transition between these forms is fundamental to the physical stability of products containing POS.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |
| β₃ | 32.9 | 141.5 | [11][12] |
| β₂ | 33.8 | 147.9 | [11][12] |
| β₁ | 38.7 | 158.5 - 158.7 | [11][12] |
Older studies also identified four main melting points at 18.2 °C, 25.5 °C, 33.0 °C, and 37.4 °C, which correspond to less defined polymorphic states.[11] The β₁ form is the most stable polymorph.[11] The solid-state transformation from the β₃ form to the β₁ form is of particular interest as it correlates with the polymorphic transition from form V to form VI in cocoa butter, a change associated with the quality defect known as fat bloom.[5][12]
Fig. 1: Polymorphic Transition Pathway of POS
Crystallographic Properties
X-ray diffraction (XRD) is used to determine the specific packing arrangement of the POS molecules in their crystalline state. The different polymorphs are distinguished by their "long spacings" and "short spacings," which correspond to the dimensions of the crystal unit cell.
| Polymorph | Long Spacing (d₀₀₁) (Å) | Key Short Spacings (Å) | Reference |
| β₃ | 64.1 | Identical to Form V of cocoa butter | [5][12] |
| β₂ | 63.5 | 4.6 (vs), 3.97 (m), 3.85 (m), 3.74, 3.69, 3.65 | [12][13] |
| β₁ | 63.9 - 64.0 | 4.60 (vs), 4.04 (m), 3.93 (w), 3.86 (m), 3.70 (s) | [11][12][13] |
| (vs = very strong, s = strong, m = medium, w = weak) |
The diffraction patterns of the β₃ and β₁ polymorphs of POS have been shown to be identical to those of crystal forms V and VI in cocoa butter, respectively, underscoring the role of POS in dictating the overall polymorphic behavior of cocoa butter.[5][12][13]
Experimental Methodologies
The characterization of the physicochemical properties of POS, particularly its complex thermal behavior, relies on specialized analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique used to determine the melting points and enthalpies of fusion of the different polymorphs.
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Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded as peaks.
-
Sample Preparation: A small quantity of high-purity POS (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Typical Protocol:
-
Erase Thermal Memory: The sample is first heated to a temperature well above its final melting point (e.g., 80 °C) and held for a period (e.g., 10 minutes) to ensure it is completely molten and that no crystal memory remains.[14]
-
Controlled Cooling: The sample is cooled at a specific, controlled rate (e.g., rates from 0.5 °C/min to 15 °C/min can be used) to a low temperature (e.g., -40 °C) to induce crystallization.[14][15] Faster cooling rates tend to produce less stable polymorphs, while slower rates allow for the formation of more stable forms.[15]
-
Controlled Heating: The sample is then heated at a controlled rate (e.g., 2 °C/min or 5 °C/min) to observe the melting of the formed polymorphs and any solid-state transitions that may occur upon heating.[14][15][16]
-
X-ray Diffraction (XRD)
XRD is used to identify the specific crystal structure of each polymorph by measuring the scattering of X-rays from the crystalline lattice.
-
Principle: A beam of X-rays is aimed at the sample, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams provide information about the crystal structure, including the long and short spacings.
-
Sample Preparation: A powdered sample of the crystallized POS is placed on a sample holder. For temperature-controlled experiments, the sample is placed within a thermal stage.
-
Typical Protocol:
-
Thermal Treatment: The sample is subjected to a thermal program similar to that used in DSC (heating, cooling, and tempering) to induce the formation of specific polymorphs.[16][17]
-
Data Acquisition: Diffraction patterns are recorded in situ at various temperatures during the cooling and heating cycles.[15][17] This allows for the direct correlation of thermal events observed in DSC with specific structural changes.
-
Analysis: The resulting diffraction patterns are analyzed to identify the characteristic peaks (long and short spacings) that serve as fingerprints for each polymorphic form.
-
Fig. 2: General Workflow for Thermal Analysis of POS
Conclusion
1-Palmitoyl-2-oleoyl-3-stearoylglycerol is a triacylglycerol with a complex but well-characterized set of physicochemical properties. Its thermal behavior is dominated by its tendency to form at least three stable triclinic (β) polymorphs, the transitions between which are critical to the material's physical properties. The data and methodologies outlined in this guide provide a foundational understanding for professionals in food science and pharmaceutical development, enabling better control over crystallization processes and the formulation of lipid-based systems.
References
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- 4. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]
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- 14. mdpi.com [mdpi.com]
- 15. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
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